2-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide is a compound with significant potential in medicinal chemistry. It belongs to a class of molecules that exhibit diverse biological activities, particularly in the context of drug development. The compound's structure includes a chloro group, a fluorobenzamide moiety, and a pyrazole ring, which contribute to its pharmacological properties.
2-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide is classified as an organic compound. Its structure suggests it may act as an inhibitor or modulator of specific biological pathways, making it relevant in pharmacological research.
The synthesis of 2-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent modifications to introduce the chloro and fluorobenzamide groups.
Technical Details:
The molecular formula of 2-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide is .
Data:
The compound can be represented using SMILES notation: CC(C(=O)N(C)C(=O)CCl)C1=CC=C(C=C1)N=N1C(=O)
.
The compound is expected to participate in various chemical reactions typical for amides and halogenated compounds.
Technical Details:
While specific mechanisms for this compound are not extensively documented, its structural components suggest potential interactions with biological targets such as enzymes or receptors.
Data:
2-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-6-fluorobenzamide has potential applications in:
This compound represents a valuable addition to the arsenal of researchers exploring novel therapeutic agents with complex biological activities.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1